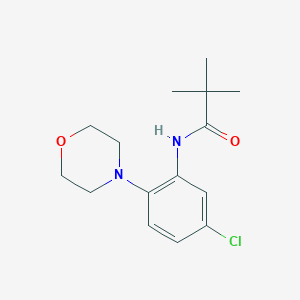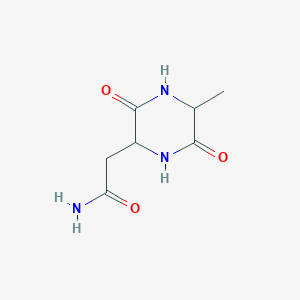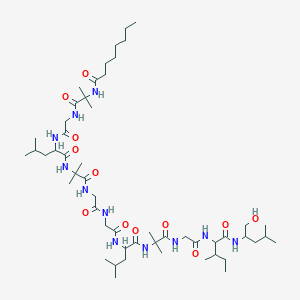
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
作用機序
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. The compound also has immunomodulatory effects, enhancing the activity of immune cells such as T-cells and natural killer cells.
実験室実験の利点と制限
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that incorporate N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide with other agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, which could help to guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, which could inform optimal dosing strategies and improve the overall efficacy of the compound.
合成法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 5-chloro-2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting intermediate is then treated with morpholine and a reagent such as triethylamine to yield the final product.
科学的研究の応用
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, the compound has shown efficacy against various types of hematological malignancies, including B-cell lymphoma and multiple myeloma.
特性
製品名 |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC名 |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-10-11(16)4-5-13(12)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChIキー |
LPYPCSQGKDCZSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)